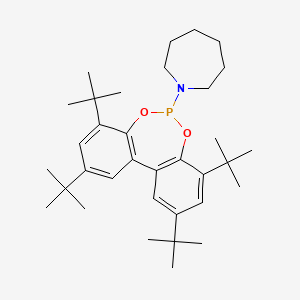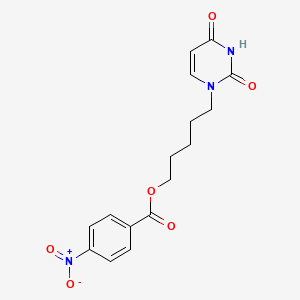
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-nitrobenzoate” is a synthetic organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-nitrobenzoate” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor such as urea or thiourea, the pyrimidine ring can be constructed through cyclization reactions.
Attachment of the Pentyl Chain: The pentyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Esterification with 4-Nitrobenzoic Acid: The final step involves esterification of the pyrimidine derivative with 4-nitrobenzoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.
Substitution: The pyrimidine ring and the ester linkage can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
Oxidation Products: Nitroso derivatives, hydroxylamine derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyrimidine and ester derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. The nitrobenzoate moiety may also contribute to biological activity, making this compound a candidate for drug discovery and development.
Medicine
Medicinally, compounds with pyrimidine and nitrobenzoate groups have been investigated for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar therapeutic applications.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its potential chemical reactivity and stability.
Mécanisme D'action
The mechanism of action of “5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-nitrobenzoate” would depend on its specific biological target. Generally, pyrimidine derivatives can interact with nucleic acids or proteins, affecting cellular processes. The nitrobenzoate group may also play a role in redox reactions within cells, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl benzoate
- 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-methylbenzoate
- 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-chlorobenzoate
Uniqueness
The presence of the nitro group in “5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-nitrobenzoate” distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it unique in its class.
Propriétés
Numéro CAS |
4337-23-9 |
|---|---|
Formule moléculaire |
C16H17N3O6 |
Poids moléculaire |
347.32 g/mol |
Nom IUPAC |
5-(2,4-dioxopyrimidin-1-yl)pentyl 4-nitrobenzoate |
InChI |
InChI=1S/C16H17N3O6/c20-14-8-10-18(16(22)17-14)9-2-1-3-11-25-15(21)12-4-6-13(7-5-12)19(23)24/h4-8,10H,1-3,9,11H2,(H,17,20,22) |
Clé InChI |
SHDBEKXBKNFOPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OCCCCCN2C=CC(=O)NC2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


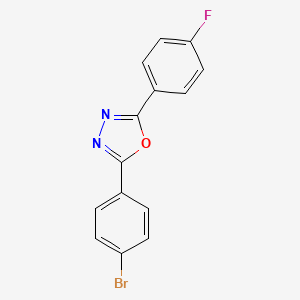

![(3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12907015.png)
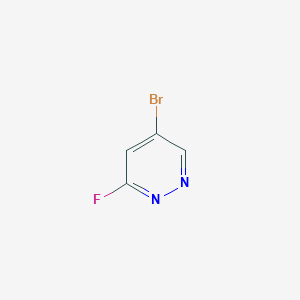
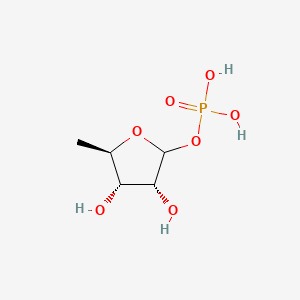

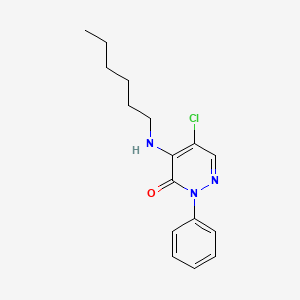

![3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12907046.png)
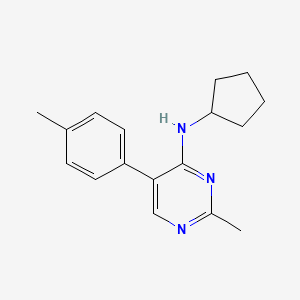
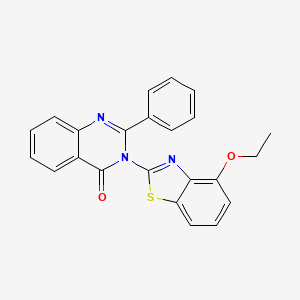
![4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile](/img/structure/B12907063.png)
![6-[(3,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907069.png)
